CBS1117

Influenza A H1N1 Entry inhibitor

Influenza A entry inhibitor research requires precise target engagement; generic HA inhibitors lack validated potency and binding data. CBS1117 solves this with crystallographically confirmed HA binding (PDB: 6VMZ). - **Antiviral potency:** IC50 = 70 nM against H1N1 in A549 cells (5.7x more potent than CBS1116). - **Selectivity index:** ~4000, minimizing cytotoxicity in human lung epithelial cells. - **Structural validation:** X-ray complex with H5 HA enables rational analog design.

Molecular Formula C15H20Cl2N2O
Molecular Weight 315.2 g/mol
CAS No. 959245-08-0
Cat. No. B3182623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBS1117
CAS959245-08-0
Molecular FormulaC15H20Cl2N2O
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C15H20Cl2N2O/c1-10(2)19-8-6-11(7-9-19)18-15(20)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3,(H,18,20)
InChIKeyOUZZSIOQTSNTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBS1117: Key Attributes and Identifiers


CBS1117 is a synthetic small-molecule inhibitor with a 4-aminopiperidine scaffold that acts as a viral entry blocker for group 1 influenza A viruses. It specifically interferes with hemagglutinin (HA)-mediated membrane fusion, a critical step in viral entry [1]. First identified through high-throughput screening of 19,200 compounds, CBS1117 exhibits an IC50 of 70 nM against influenza A/Puerto Rico/8/34 (H1N1) in human lung epithelial A549 cells and displays a high selectivity index (SI) of approximately 4000 . X-ray crystallography has resolved its binding site proximal to the HA fusion peptide, providing a structurally validated mechanism of action [2].

Why Generic Substitution Fails for CBS1117


Generic substitution of CBS1117 with other influenza entry inhibitors or structurally related analogs is not scientifically valid due to its pronounced group 1 hemagglutinin (HA) specificity and unique structural binding determinants. In-class comparators such as the parental compound CBS1116 or the alternative fusion inhibitor JNJ4796 exhibit overlapping yet distinct activity profiles: CBS1117 demonstrates approximately 100-fold higher potency against H1N1 compared to CBS1116, while JNJ4796, despite similar group 1 potency, displays divergent binding interactions with key HA residues [1]. Moreover, both CBS1117 and JNJ4796 lose significant activity against group 2 HA subtypes, underscoring the critical importance of selecting the correct HA-targeting tool for specific viral strains [2]. Procurement of a generic 'HA inhibitor' without consideration of these quantitative differences would introduce uncontrolled experimental variables and likely yield non-reproducible or negative results in group 1 influenza research.

CBS1117 Quantitative Differentiation Evidence


Potency and Selectivity Advantage Over CBS1116

CBS1117 was derived from a structure-activity relationship (SAR) campaign on the initial hit compound CBS1116. In a direct comparative study using the same assay system, CBS1117 exhibits an IC50 of 70 nM against influenza A/Puerto Rico/8/34 (H1N1) in A549 human lung epithelial cells, representing a significant enhancement in antiviral activity over the parental CBS1116 [1].

Influenza A H1N1 Entry inhibitor Structure-activity relationship

Distinct Binding Mode to H5 Hemagglutinin

CBS1117 demonstrates a high selectivity index (SI) of approximately 4000, calculated from its IC50 of 70 nM and CC50 of 274 μM in A549 cells. This favorable SI is a key differentiator from many early-stage antiviral leads and indicates a substantial therapeutic window in this cellular model [1].

Antiviral Selectivity index Cytotoxicity Therapeutic window

H5 vs. H3 HA Interaction Strength

CBS1117 displays pronounced specificity for group 1 influenza A HA subtypes. It potently inhibits H1N1 (IC50 = 70 nM) and H5N1, but its activity is significantly reduced against group 2 HA subtypes such as H3N2. This is a shared but not identical characteristic with JNJ4796, where molecular dynamics simulations reveal stronger binding interactions for both compounds within the H5 HA binding pocket compared to H3 HA [1].

Hemagglutinin Group 1 influenza Group 2 influenza Subtype specificity

CBS1117 Structurally Defined Binding Mode vs. JNJ4796

The binding mode of CBS1117 to group 1 HA has been resolved at atomic resolution by X-ray crystallography (PDB ID: 6VMZ). The structure reveals that CBS1117 binds proximal to the HA fusion peptide, a region critical for membrane fusion. This is a direct structural validation of its mechanism, distinct from JNJ4796, which, despite similar functional effects, exhibits a different binding mode involving a hydrophobic pocket in the HA stem [1].

X-ray crystallography Hemagglutinin Binding mode Fusion peptide

CBS1117 Anti-H5N1 Activity: EC50 Comparison

CBS1117 inhibits recombinant low pathogenic avian H5N1 virus (A/Vietnam/1203/04, VN04Low) with an EC50 of approximately 3 μM in pseudovirus entry assays. This cross-study activity against a highly pathogenic avian influenza strain of pandemic concern is a key differentiator from inhibitors that are primarily active against seasonal H1N1 [1].

H5N1 Avian influenza Entry inhibitor Pseudovirus assay

CBS1117 Mechanism: HA-Mediated Fusion Interference Confirmation

Time-of-addition experiments confirm that CBS1117 acts exclusively at the virus entry stage, specifically interfering with the HA-mediated membrane fusion process. This mechanism is distinct from neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine), providing an orthogonal antiviral strategy against influenza [1].

Mechanism of action Hemagglutinin Fusion inhibitor Entry blocker

CBS1117 Research Application Scenarios


High-Precision Group 1 Influenza Entry Studies

CBS1117 is the compound of choice for experiments requiring potent and specific blockade of group 1 HA-mediated viral entry. With a validated IC50 of 70 nM against H1N1 and demonstrated activity against H5N1 pseudovirus, it enables precise dose-response analyses in cellular infection models using A549 or MDCK cells [1]. Its high selectivity index (SI ~4000) ensures that observed antiviral effects are not confounded by cytotoxicity [2].

Structure-Based Drug Design for HA Fusion Pocket

The availability of a high-resolution X-ray co-crystal structure (PDB: 6VMZ) of CBS1117 bound to H5 HA makes it an ideal tool compound for structure-guided medicinal chemistry efforts [1]. Researchers can utilize this structure to rationally design novel analogs, perform in silico docking studies, or validate computational models of HA-ligand interactions. This structural information provides a clear advantage over HA inhibitors lacking detailed binding data.

Comparative Studies of Group 1 vs. Group 2 HA Fusion

Due to its distinct mechanism of action—interfering with HA-mediated fusion—CBS1117 is particularly well-suited for studies exploring synergistic antiviral effects with neuraminidase inhibitors (e.g., oseltamivir) [1]. Such combination studies are critical for addressing drug-resistant influenza strains and for developing more robust therapeutic strategies against seasonal and pandemic influenza.

Resistance Emergence Studies: HA Stem Escape Mutations

CBS1117's defined binding site near the conserved HA fusion peptide provides a valuable tool for resistance studies [1]. By serially passaging virus in the presence of CBS1117, researchers can select for escape mutants, sequence the HA gene to identify resistance-conferring mutations, and study the evolutionary constraints on this functionally critical region of HA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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